9-Oxa-3,4-diazabicyclo[6.1.0]nonane
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Overview
Description
9-Oxa-3,4-diazabicyclo[610]nonane is a bicyclic compound with a unique structure that includes an oxygen atom and two nitrogen atoms within its bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxa-3,4-diazabicyclo[6.1.0]nonane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable diol with a diazo compound in the presence of a catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
9-Oxa-3,4-diazabicyclo[6.1.0]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
9-Oxa-3,4-diazabicyclo[6.1.0]nonane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Oxa-3,4-diazabicyclo[6.1.0]nonane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
9-Oxabicyclo[3.3.1]nonane: A similar bicyclic compound with an oxygen atom in its structure.
9-Oxabicyclo[4.2.1]nona-2,4-diene: Another bicyclic compound with a different arrangement of atoms.
Uniqueness
9-Oxa-3,4-diazabicyclo[6.1.0]nonane is unique due to the presence of both oxygen and nitrogen atoms within its bicyclic framework. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
807332-77-0 |
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Molecular Formula |
C6H12N2O |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
9-oxa-3,4-diazabicyclo[6.1.0]nonane |
InChI |
InChI=1S/C6H12N2O/c1-2-5-6(9-5)4-8-7-3-1/h5-8H,1-4H2 |
InChI Key |
VPAYZNBDYQPXFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(O2)CNNC1 |
Origin of Product |
United States |
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